REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10]C(=O)C)=[CH:6][C:5]=1[O:14][CH3:15])([CH3:3])[CH3:2].[ClH:16]>>[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][C:5]=1[O:14][CH3:15])([CH3:3])[CH3:2].[ClH:16]
|
Name
|
|
Quantity
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14.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=C(C=C1)NC(C)=O)OC
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Name
|
|
Quantity
|
200 mL
|
Type
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reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
formed
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
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Type
|
WASH
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Details
|
the crystals were washed 1 N HCl
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Type
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CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C=C(C=C1)N)OC
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |